molecular formula C9H13NO B13668938 4-Isopropyl-3-methoxypyridine

4-Isopropyl-3-methoxypyridine

Cat. No.: B13668938
M. Wt: 151.21 g/mol
InChI Key: OPFKJBLBGPQABK-UHFFFAOYSA-N
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Description

4-Isopropyl-3-methoxypyridine is an organic compound with the molecular formula C9H13NO It is a derivative of pyridine, characterized by the presence of an isopropyl group at the 4-position and a methoxy group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-3-methoxypyridine can be achieved through several methods. One common approach involves the alkylation of 3-methoxypyridine with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-product formation. The use of advanced purification techniques, such as distillation and chromatography, ensures the isolation of high-purity product.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-3-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced pyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides, Grignard reagents.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine compounds depending on the reagents used.

Scientific Research Applications

4-Isopropyl-3-methoxypyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-methoxy-4-propan-2-ylpyridine

InChI

InChI=1S/C9H13NO/c1-7(2)8-4-5-10-6-9(8)11-3/h4-7H,1-3H3

InChI Key

OPFKJBLBGPQABK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NC=C1)OC

Origin of Product

United States

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